![molecular formula C17H17N5O4S B2938205 2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide CAS No. 1357763-67-7](/img/structure/B2938205.png)
2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[73002,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide is a complex organic compound with a unique structure that includes a furan ring, a thia-tetrazatricyclo core, and an acetamide group
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
Due to its structural complexity, the compound may interact with multiple biological targets, offering potential therapeutic applications. Research into its mechanism of action and biological effects could lead to the development of new medications.
Industry
In materials science, the compound’s unique properties could be exploited for the development of novel materials, such as polymers, coatings, and nanomaterials.
Wirkmechanismus
Target of Action
The first step in understanding a compound’s mechanism of action is to identify its primary targets. This could be a protein, a receptor, an enzyme, or even a specific cell type. The role of these targets in cellular processes and disease states would then be studied .
Biochemical Pathways
The compound’s effects on biochemical pathways would be studied. This could involve looking at how the compound affects the activity of enzymes in the pathway, or how it influences the production of key metabolites .
Pharmacokinetics
This involves studying the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. How is it absorbed into the body? How is it distributed to different tissues? How is it metabolized and excreted? These factors can greatly influence a compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action would be studied. This could involve looking at changes in gene expression, cellular morphology, or cellular signaling pathways .
Action Environment
Finally, the influence of environmental factors on the compound’s action would be considered. This could include factors such as pH, temperature, and the presence of other compounds or cofactors .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Thia-Tetrazatricyclo Core: This step involves the formation of the thia-tetrazatricyclo core through a series of cyclization reactions, often using sulfur-containing reagents and nitrogen sources.
Attachment of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thia-tetrazatricyclo core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thia-tetrazatricyclo core.
Substitution: Various substituted acetamide derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide: A similar compound with a thiophene ring instead of a furan ring.
2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}-N-methyl-N-phenylacetamide: Another related compound with additional methyl and phenyl groups on the acetamide moiety.
Uniqueness
The presence of the furan ring in 2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide distinguishes it from its thiophene analogs. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties, making it a unique compound with distinct applications and potential benefits.
Eigenschaften
IUPAC Name |
2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-10(2)18-13(23)9-21-17(25)22-12-5-7-27-14(12)15(24)20(16(22)19-21)8-11-4-3-6-26-11/h3-7,10H,8-9H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METZUWKJRPWEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)
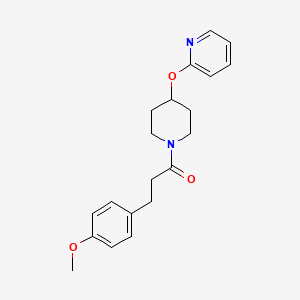
![N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2938124.png)
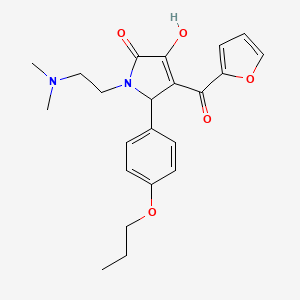
![3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2938128.png)
![7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2938132.png)
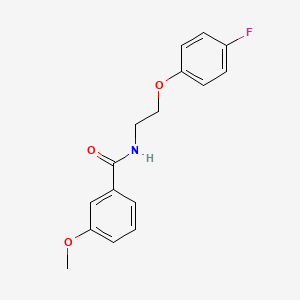
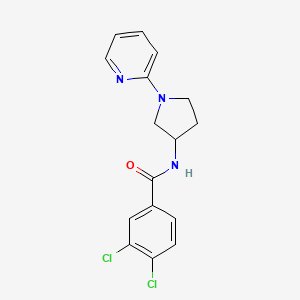
![5-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2938136.png)
amine hydrochloride](/img/structure/B2938137.png)
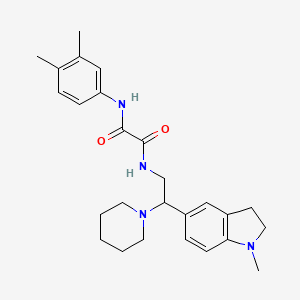
![5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2938140.png)

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)
